![molecular formula C11H12O2S B11939986 [2-(1-Propynylsulfonyl)ethyl]benzene](/img/structure/B11939986.png)
[2-(1-Propynylsulfonyl)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(1-Propynylsulfonyl)ethyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a 2-(1-propynylsulfonyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-Propynylsulfonyl)ethyl]benzene typically involves the reaction of benzene with a suitable sulfonylating agent, followed by the introduction of the propynyl group. One common method involves the use of sulfonyl chlorides and alkynes under specific reaction conditions to achieve the desired product. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation and alkynylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(1-Propynylsulfonyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted benzenes, and various derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, [2-(1-Propynylsulfonyl)ethyl]benzene is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound may be explored for its potential as a pharmacophore. Its sulfonyl group can interact with biological targets, making it a candidate for drug development and biochemical studies.
Industry
Industrially, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and stability make it suitable for various applications in material science and engineering.
Mechanism of Action
The mechanism of action of [2-(1-Propynylsulfonyl)ethyl]benzene involves its interaction with molecular targets through its sulfonyl and propynyl groups. These functional groups can form covalent bonds or engage in non-covalent interactions with enzymes, receptors, or other biomolecules, influencing their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
[2-(1-Propynylsulfonyl)ethyl]toluene: Similar structure with a methyl group on the benzene ring.
[2-(1-Propynylsulfonyl)ethyl]phenol: Contains a hydroxyl group on the benzene ring.
[2-(1-Propynylsulfonyl)ethyl]aniline: Features an amino group on the benzene ring.
Uniqueness
[2-(1-Propynylsulfonyl)ethyl]benzene is unique due to its specific combination of a sulfonyl group and a propynyl group attached to the benzene ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its similar counterparts.
Properties
Molecular Formula |
C11H12O2S |
|---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
2-prop-1-ynylsulfonylethylbenzene |
InChI |
InChI=1S/C11H12O2S/c1-2-9-14(12,13)10-8-11-6-4-3-5-7-11/h3-7H,8,10H2,1H3 |
InChI Key |
KVEBODAFWASRDA-UHFFFAOYSA-N |
Canonical SMILES |
CC#CS(=O)(=O)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



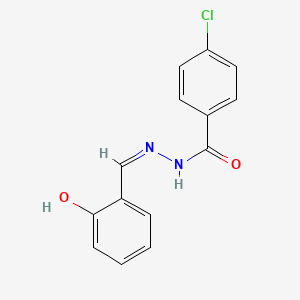
![4-methyl-N-(6-{[(4-methyl-1-piperidinyl)carbonyl]amino}hexyl)-1-piperidinecarboxamide](/img/structure/B11939923.png)
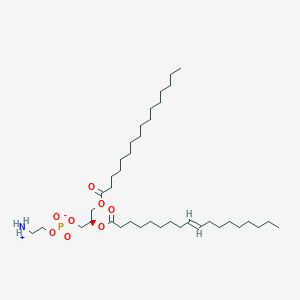
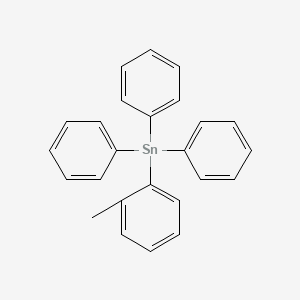
![1-Methyl-4-[2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene](/img/structure/B11939938.png)
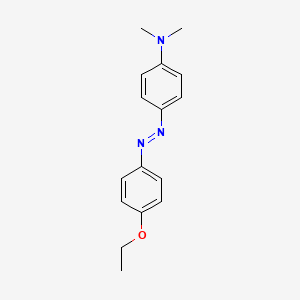
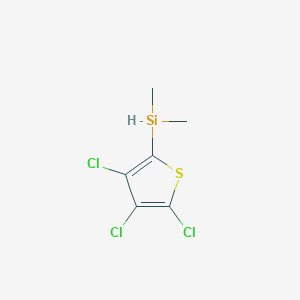


![8,8-Dichlorobicyclo[5.1.0]octa-2,4-diene](/img/structure/B11939966.png)


![[(2R)-2,3-bis(9,10-dibromooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11939985.png)
